molecular formula C9H9ClFN3 B1439177 6-Fluoro-4-hydrazinoquinoline hydrochloride CAS No. 1172049-64-7

6-Fluoro-4-hydrazinoquinoline hydrochloride

Cat. No. B1439177
M. Wt: 213.64 g/mol
InChI Key: NPCLEVOHKCYIJW-UHFFFAOYSA-N
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Description

6-Fluoro-4-hydrazinoquinoline hydrochloride is a biochemical used for proteomics research . It has an empirical formula of C9H8FN3·HCl and a molecular weight of 213.64 .


Molecular Structure Analysis

The SMILES string of 6-Fluoro-4-hydrazinoquinoline hydrochloride is NNC1=CC=NC2=CC=C(F)C=C21.Cl . This notation provides a way to represent the structure of the molecule.


Physical And Chemical Properties Analysis

6-Fluoro-4-hydrazinoquinoline hydrochloride is a solid substance . Its empirical formula is C9H8FN3·HCl, and it has a molecular weight of 213.64 .

Scientific Research Applications

One related compound, a fluorescent Strigolactone mimic derived from 1,8-Naphthalimide, has been studied for its effects on phytopathogens . The study found that the chemical group at the C-6 position of the naphthalimide ring influences the fluorescence parameters . All Strigolactone mimics showed effects similar to GR24 on phytopathogens, indicating their suitability for practical applications .

Safety And Hazards

According to the safety information provided by Sigma-Aldrich, this compound is classified as Acute Tox. 4 Oral . In case of a fire, it’s recommended to wear breathing apparatus plus protective gloves .

properties

IUPAC Name

(6-fluoroquinolin-4-yl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3.ClH/c10-6-1-2-8-7(5-6)9(13-11)3-4-12-8;/h1-5H,11H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCLEVOHKCYIJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1F)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60656582
Record name 6-Fluoro-4-hydrazinylquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-4-hydrazinoquinoline hydrochloride

CAS RN

1172049-64-7
Record name 6-Fluoro-4-hydrazinylquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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